N-Cyclopropyl-4-fluoro-3-iodobenzamide
Description
The compound N-Cyclopropyl-4-fluoro-3-iodobenzamide is a substituted benzamide derivative with a cyclopropylamine group and halogen atoms (fluorine and iodine) at specific positions on the aromatic ring. Such structural features are often associated with pharmacological activity, particularly in kinase inhibition or as intermediates in medicinal chemistry.
Properties
IUPAC Name |
N-cyclopropyl-4-fluoro-3-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FINO/c11-8-4-1-6(5-9(8)12)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIQVUNZFNXFKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-4-fluoro-3-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of a fluorobenzamide derivative followed by the introduction of the cyclopropyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: N-Cyclopropyl-4-fluoro-3-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds.
Scientific Research Applications
N-Cyclopropyl-4-fluoro-3-iodobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-Cyclopropyl-4-fluoro-3-iodobenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be drawn from structurally or functionally related compounds mentioned in the sources:
(a) 3-Chloro-N-phenyl-phthalimide ()
- Structure : Contains a phthalimide core with a chloro substituent and an N-phenyl group.
- Applications: Used as a monomer for polyimide synthesis, requiring high purity for polymerization reactions .
- Comparison : Unlike N-Cyclopropyl-4-fluoro-3-iodobenzamide, this compound lacks halogen diversity (only Cl) and features a rigid phthalimide scaffold instead of a benzamide. Its utility lies in materials science rather than medicinal chemistry.
(b) Cyclophosphamide-Related Compounds ()
- Structure : Alkylating agents like cyclophosphamide and procarbazine derivatives (e.g., methylhydrazine analogs) are highlighted.
- Applications : Used in chemotherapy, targeting DNA crosslinking.
- Comparison: this compound’s halogenated benzamide structure differs significantly from alkylating agents.
Key Limitations in the Evidence
- No direct data on this compound is available in the provided sources.
- Structural analogs in the evidence (e.g., 3-chloro-N-phenyl-phthalimide, cyclophosphamide derivatives) belong to distinct chemical classes with divergent applications.
Suggested Research Directions
To properly compare This compound, additional data on the following is required:
- Physicochemical properties (e.g., solubility, logP).
- Biological activity (e.g., enzyme inhibition assays, cytotoxicity).
- Synthetic routes and purity benchmarks.
- Comparisons with halogenated benzamides (e.g., 4-fluoro-3-bromobenzamide derivatives).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
